Mandelic acid, alpha-cyclobutyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, hydrochloride
CAS No.: 101756-56-3
Cat. No.: VC18415488
Molecular Formula: C19H26ClNO3
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101756-56-3 |
|---|---|
| Molecular Formula | C19H26ClNO3 |
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | (1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride |
| Standard InChI | InChI=1S/C19H25NO3.ClH/c1-20-12-10-15(11-13-20)14-23-18(21)19(22,17-8-5-9-17)16-6-3-2-4-7-16;/h2-4,6-7,10,17,22H,5,8-9,11-14H2,1H3;1H |
| Standard InChI Key | JPQNOCVDOXCYRD-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]1CCC(=CC1)COC(=O)C(C2CCC2)(C3=CC=CC=C3)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate;chloride, reflects its intricate structure. Key components include:
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A mandelic acid backbone (2-hydroxy-2-phenylacetic acid) modified at the alpha position with a cyclobutyl group, introducing steric hindrance and conformational rigidity.
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An ester linkage to a (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol moiety, which contributes basicity via the tertiary amine in the tetrahydro-pyridine ring.
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A hydrochloride salt form, enhancing solubility in polar solvents .
The SMILES notation (C[NH+]1CCC(=CC1)COC(=O)C(C2CCC2)(C3=CC=CC=C3)O.[Cl-]) and InChIKey (JPQNOCVDOXCYRD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Comparative Analysis with Structural Analogs
A closely related analog, mandelic acid, alpha-cyclobutyl-, 1,4-dimethyl-1,2,3,6-tetrahydro-3-pyridylmethyl ester, hydrochloride (CAS No. 101756-55-2), differs by an additional methyl group on the pyridine ring, increasing its molecular weight to 365.9 g/mol . The following table highlights key distinctions:
| Property | Target Compound | 1,4-Dimethyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₆ClNO₃ | C₂₀H₂₈ClNO₃ |
| Molecular Weight (g/mol) | 351.9 | 365.9 |
| Pyridine Substituents | 1-Methyl | 1,4-Dimethyl |
| PubChem CID | 58880 | 58878 |
The cyclobutyl substitution in both compounds likely influences their pharmacokinetic profiles by reducing metabolic oxidation compared to larger cycloalkyl groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves esterification of alpha-cyclobutyl-mandelic acid with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under acidic conditions, followed by hydrochloride salt formation. Critical steps include:
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Activation of the carboxylic acid: Mandelic acid derivatives are often converted to acyl chlorides using thionyl chloride or other chlorinating agents.
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Nucleophilic substitution: The alcohol moiety attacks the activated carbonyl, facilitated by catalysts like DMAP (4-dimethylaminopyridine).
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Salt formation: Treatment with hydrochloric acid protonates the tertiary amine, yielding the hydrochloride salt .
Optimization Challenges
The steric bulk of the cyclobutyl group may necessitate prolonged reaction times or elevated temperatures to achieve satisfactory esterification yields. Chromatographic purification is often required to isolate the product from unreacted starting materials or diastereomers .
Physicochemical Properties
Thermal Stability
While experimental data on melting/boiling points are unavailable, analogous mandelic acid esters exhibit melting points between 50–150°C, with hydrochloride salts generally displaying higher decomposition temperatures due to ionic lattice stabilization . The compound’s molecular weight (351.9 g/mol) and polar functional groups suggest moderate solubility in water (<10 mg/mL) and enhanced solubility in DMSO or ethanol.
Stereochemical Considerations
The chiral center at the mandelic acid alpha position (C2) confers enantiomeric complexity. Studies on related esters, such as mandelic acid methyl ester, demonstrate that underivatized hydroxyl groups engage in hydrogen bonding with chiral stationary phases, enabling enantiomeric resolution via gas chromatography . For the target compound, derivatization of the hydroxyl group as an ester may reduce chiral recognition efficiency, necessitating specialized chromatographic conditions .
Analytical Characterization
Chromatographic Methods
Enantiomeric separation of mandelic acid derivatives has been achieved using octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-γ-cyclodextrin as a chiral stationary phase in gas chromatography . For the target compound, derivatization (e.g., silylation of the hydroxyl group) may improve volatility and peak resolution. Retention indices and selectivity factors (α) could be benchmarked against mandelic acid methyl ester (α = 1.24 at 100°C) .
Spectroscopic Data
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¹H NMR: Expected signals include a multiplet for the cyclobutyl protons (δ 1.6–2.2 ppm), aromatic protons from the phenyl group (δ 7.2–7.5 ppm), and a singlet for the N-methyl group (δ 3.0–3.2 ppm).
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IR Spectroscopy: Stretching vibrations for the ester carbonyl (∼1740 cm⁻¹) and hydroxyl group (∼3450 cm⁻¹) would dominate the spectrum.
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